REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:11]=[C:10]([CH2:12][C:13]([O:15][CH3:16])=[O:14])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3]1>CO.C1(C)C=CC=CC=1.[Pt]=O>[O:1]=[C:2]1[CH2:11][CH:10]([CH2:12][C:13]([O:15][CH3:16])=[O:14])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3]1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O=C1NC2=CC=CC=C2C(=C1)CC(=O)OC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
petroleum ether
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After the catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated off
|
Type
|
CUSTOM
|
Details
|
the oily residue is chromatographed on silica
|
Type
|
WASH
|
Details
|
Elution with a dichloromethane/acetone (95:5) mixture
|
Type
|
CUSTOM
|
Details
|
yields an oil, which
|
Type
|
TEMPERATURE
|
Details
|
After being cooled
|
Type
|
CUSTOM
|
Details
|
The crystalline product thereby obtained
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=CC=CC=C2C(C1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.8 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |